molecular formula C16H15Cl2F3N4O4S B2653497 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide CAS No. 306977-19-5

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide

Cat. No.: B2653497
CAS No.: 306977-19-5
M. Wt: 487.28
InChI Key: LZUPYEHVWYQQDD-UHFFFAOYSA-N
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Description

Historical Context of Pyridine-Based Sulfonamides in Research

Pyridine-containing sulfonamides have played pivotal roles in medicinal chemistry since the 1930s. Sulfapyridine, synthesized in 1937 by Montague Phillips at May & Baker Ltd., marked a breakthrough as one of the first sulfonamide antibiotics effective against pneumococcal infections. Its mechanism involved competitive inhibition of bacterial dihydropteroate synthase, a strategy that became foundational for subsequent sulfonamide drugs. The pyridine ring in sulfapyridine enhanced metabolic stability compared to simpler aromatic sulfonamides, a property critical for its clinical success during World War II.

By the 21st century, pyridine-sulfonamide hybrids evolved to address antibiotic resistance. For example, pyrazolo[4,3-c]pyridine sulfonamides demonstrated nanomolar inhibition of human carbonic anhydrase isoforms (hCA I, II, IX, XII) and bacterial β/γ-class enzymes, highlighting their potential as dual-targeting agents. These advancements underscored the pyridine scaffold’s versatility in conferring both pharmacokinetic advantages and target selectivity.

Evolution of Trifluoromethylpyridine Chemistry

The introduction of trifluoromethyl (-CF₃) groups to pyridine rings emerged as a transformative strategy in agrochemical and pharmaceutical design. TFMP derivatives gained prominence due to the fluorine atom’s electronegativity (-I effect) and the -CF₃ group’s lipophilicity, which improved membrane permeability and metabolic stability. Early synthetic challenges, such as regioselective -CF₃ introduction, were addressed through innovations like the radical O-trifluoromethylation/migration pathway, enabling efficient access to 2-chloro-3-trifluoromethylpyridine intermediates.

Industrial applications of TFMP derivatives include the insecticide flonicamid and the fungicide fluopyram, which leverage the -CF₃ group’s ability to modulate electronic and steric properties. In pharmaceuticals, TFMP-containing compounds exhibit enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors targeting chronic myeloid leukemia.

Emergence of Multi-Functional Pyridine Derivatives

Modern drug discovery increasingly employs multi-functional pyridine derivatives that combine sulfonamide, trifluoromethyl, and other pharmacophoric elements. The target compound exemplifies this trend, merging:

  • A 3-chloro-5-(trifluoromethyl)pyridine moiety for enhanced bioavailability and target engagement
  • A 4-chlorobenzenesulfonamide group for potential carbonic anhydrase or protease inhibition
  • An ethoxyacetamide linker enabling conformational flexibility for optimal receptor interactions

Such hybrids aim to overcome single-target limitations by simultaneously modulating complementary biological pathways. For instance, pyridine-sulfonamide conjugates have shown dual activity against bacterial carbonic anhydrases and antibiotic efflux pumps, reducing resistance development.

Current Research Landscape and Knowledge Gaps

Recent advances in TFMP-sulfonamide chemistry focus on:

  • Regioselective Functionalization : Methods for precise -CF₃ and sulfonamide group placement, such as the use of phosphorus oxychloride-mediated chlorination
  • Computational Design : QSAR models predicting how -CF₃ positioning affects sulfonamide hydrogen-bonding networks
  • Hybrid Pharmacophores : Covalent conjugation strategies like the telescoped synthesis of pyrrolone-sulfonamides

However, critical gaps remain:

  • Limited structural data on TFMP-sulfonamide target complexes
  • Underexplored synergistic effects between -CF₃ and sulfonamide groups
  • Challenges in scaling multi-step syntheses while maintaining regiochemical control

Research Significance and Objectives

This compound’s design addresses two key challenges in contemporary medicinal chemistry:

  • Overcoming Antibiotic Resistance : By combining sulfonamide and TFMP motifs, the molecule may inhibit both folate biosynthesis (via dihydropteroate synthase) and bacterial carbonic anhydrases
  • Optimizing Drug-Likeness : The -CF₃ group enhances lipophilicity (clogP ≈ 2.8), while the sulfonamide improves aqueous solubility (clogS ≈ -3.1), balancing ADME properties

Key Synthetic Objectives :

  • Develop regioselective routes to the 3-chloro-5-(trifluoromethyl)pyridine core
  • Optimize sulfonamide-oxyacetamide linker conjugation chemistry
  • Characterize structure-activity relationships through systematic analog synthesis

Table 1 : Milestones in Pyridine-Sulfonamide Development

Year Innovation Impact Source
1937 Synthesis of sulfapyridine First pyridine-containing sulfonamide antibiotic
2015 Radical trifluoromethoxylation Enabled OCF₃ introduction to heterocycles

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]oxy-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2F3N4O4S/c17-11-1-3-12(4-2-11)30(27,28)25-29-9-14(26)22-5-6-23-15-13(18)7-10(8-24-15)16(19,20)21/h1-4,7-8,25H,5-6,9H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUPYEHVWYQQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NOCC(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has identified compounds structurally related to N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide as potential anticancer agents. For instance, derivatives of pyridine have shown promise in targeting specific cancer pathways, particularly through inhibition of protein kinases involved in tumor growth and survival mechanisms. Studies suggest that the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells .

Antimicrobial Properties
The compound exhibits antimicrobial activity, which is crucial for developing new antibiotics to combat resistant strains of bacteria. The sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis, and modifications to this structure can lead to improved potency against Gram-positive and Gram-negative bacteria .

Pharmacological Studies

Mechanism of Action
Pharmacological studies have revealed that compounds like this compound may function as selective inhibitors of certain enzymes or receptors. For example, research indicates that similar compounds can act as antagonists to peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic disorders and inflammation .

Case Studies
A notable case study involved the evaluation of a related compound's binding affinity to PPARdelta receptors. The study demonstrated that modifications to the pyridine ring significantly influenced the binding efficiency and selectivity of the compound, suggesting a pathway for optimizing therapeutic agents targeting metabolic syndromes .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Key findings from SAR studies include:

Structural Feature Impact on Activity
Trifluoromethyl groupIncreases lipophilicity and metabolic stability
Sulfonamide linkageEnhances antibacterial activity
Chlorine substitutionModulates receptor binding affinity

Mechanism of Action

The mechanism of action of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide (CAS: 478063-70-6)

  • Molecular formula : C₁₅H₁₁Cl₂F₃N₂O
  • Molecular weight : 363.16
  • Key differences: Replaces the ethylamino linker and sulfonamidooxy group with a 4-chlorobenzyl moiety. Lacks the sulfonamide functionality, which may reduce hydrogen-bonding capacity compared to the target compound.
  • Implications : Simplified structure may enhance lipophilicity but limit interactions with polar biological targets.

N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS: 571949-21-8)

  • Molecular formula : C₁₇H₁₂ClF₄N₅OS
  • Molecular weight : 457.82
  • Key differences: Features a triazolylsulfanyl group instead of the sulfonamidooxy substituent.
  • Implications : The triazole ring may enhance metabolic stability, while the sulfanyl group could modulate redox activity.

N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)acetamide (CAS: 937604-89-2)

  • Molecular formula : C₁₄H₁₀ClF₃N₂O₂
  • Molecular weight : 330.69
  • Key differences: Substitutes the ethylamino linker with a pyridinyloxy-phenyl group. Lacks the sulfonamide component entirely.
  • Implications : The ether-oxygen linker may improve solubility but reduce steric bulk compared to the target compound.

Structural and Functional Group Analysis

Compound Key Functional Groups Molecular Weight Unique Features
Target Compound Sulfonamidooxy, trifluoromethylpyridine 474.27 Dual chloro substituents, ethylamino linker
CAS 478063-70-6 Chlorobenzyl, trifluoromethylpyridine 363.16 High lipophilicity, simplified structure
CAS 571949-21-8 Triazolylsulfanyl, fluorophenyl 457.82 Triazole-mediated interactions
CAS 937604-89-2 Pyridinyloxy-phenyl 330.69 Ether-oxygen linker, low molecular weight

Impact of Substituents on Bioactivity

  • Sulfonamidooxy group (unique to the target) may confer dual hydrogen-bonding capacity (via sulfonamide and ether-oxygen), which is absent in sulfanyl or benzyl analogs .
  • Chloro substituents (present in all) likely contribute to steric hindrance and halogen-bonding interactions with biological targets .

Biological Activity

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide is a synthetic compound with potential applications in pharmacology, particularly as an inhibitor in various biological pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring substituted with a trifluoromethyl group and an amino group, along with a sulfonamide moiety. The molecular formula is C15H16ClF3N2O3SC_{15}H_{16}ClF_3N_2O_3S, with a molecular weight of 404.81 g/mol.

PropertyValue
Molecular FormulaC15H16ClF3N2O3SC_{15}H_{16}ClF_3N_2O_3S
Molecular Weight404.81 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its role as an inhibitor of glycine transporters, which are critical in neurotransmission and have implications in various neurological disorders .

Pharmacological Studies

  • Glycine Transport Inhibition : Research indicates that the compound effectively inhibits glycine transporter 1 (GlyT1), leading to increased glycine levels in synaptic clefts. This mechanism suggests potential therapeutic effects in conditions like schizophrenia and spasticity .
  • Antitumor Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an antitumor agent. The compound's ability to modulate apoptotic pathways was demonstrated in vitro using various cancer cell lines .

Study 1: GlyT1 Inhibition

In a controlled study, the compound was administered to murine models to assess its impact on glycine levels and subsequent behavioral changes. Results indicated significant alterations in locomotor activity, suggesting that GlyT1 inhibition may enhance cognitive functions impaired by glycine deficiency.

Study 2: Anticancer Efficacy

A series of experiments were conducted on human cancer cell lines (e.g., A549 lung cancer cells). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentration ranges for inducing apoptosis. Flow cytometry analysis revealed increased sub-G1 populations, confirming apoptotic cell death mechanisms.

Q & A

Q. Critical Conditions :

StepKey ParametersYield Impact
SubstitutionAlkaline pH, 60–80°C≥75% with minimal hydrolysis
ReductionFe powder in HCl/EtOH, 50°CAvoid over-reduction to byproducts
CouplingAnhydrous solvents, <30°CPrevents racemization

Basic: How is this compound characterized, and what analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms the trifluoromethyl group (δ ~110–120 ppm for ¹³C) and sulfonamide NH protons (δ ~10–11 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with ESI-MS detect molecular ions ([M+H]⁺ ~550–600 m/z) and purity (>95%) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonamide S=O) validate functional groups .

Basic: What is the hypothesized mechanism of action for this compound in biochemical studies?

Methodological Answer:
The compound’s trifluoromethyl and sulfonamide groups suggest dual targeting:

  • Enzyme Inhibition : The pyridine core may bind to bacterial enzymes (e.g., acps-pptase) via halogen-π interactions, disrupting lipid biosynthesis .
  • Receptor Modulation : The sulfonamide group could act as a hydrogen-bond acceptor for kinase or protease active sites .

Advanced: How can researchers optimize reaction conditions using Design of Experiments (DoE) for scalable synthesis?

Methodological Answer:

  • Factor Screening : Use fractional factorial designs to test temperature, solvent polarity, and catalyst loading. For example, optimize the condensation step by varying EDC/HOBt ratios (1:1 to 1:2) .
  • Response Surface Modeling : Central Composite Design (CCD) identifies ideal conditions (e.g., 72°C, pH 8.5) to maximize yield while minimizing impurities .

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., hydrolyzed acetamide) that may interfere with assays .
  • Assay Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) to confirm target specificity .

Advanced: What stability studies are recommended for long-term storage, and how are degradation products identified?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (sulfonamide to sulfonic acid) .
  • Stabilizers : Lyophilize with mannitol (5% w/v) to prevent moisture-induced degradation .

Advanced: What computational strategies are used to predict target interactions and guide SAR studies?

Methodological Answer:

  • Molecular Docking : AutoDock Vina models the pyridine ring’s interaction with bacterial PPTase active sites (PDB: 3TJH) .
  • QSAR Modeling : Hammett constants (σ) for substituents on the chlorobenzene ring correlate with antibacterial logP values .

Advanced: How to address low reproducibility in scaled-up synthesis batches?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust reagent addition rates dynamically .
  • Purification : Use preparative HPLC with gradient elution (ACN/water) to isolate the main product from dimerized byproducts .

Advanced: What strategies validate the compound’s selectivity against off-target enzymes?

Methodological Answer:

  • Kinome Screening : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Crystallography : Co-crystallize with human carbonic anhydrase II (off-target) to assess binding pose differences vs. bacterial targets .

Advanced: How are isotopic labeling (e.g., ¹⁸O, ¹³C) techniques applied to study metabolic pathways?

Methodological Answer:

  • Synthesis of Labeled Analogs : Introduce ¹³C at the acetamide carbonyl via labeled cyanoacetic acid in the condensation step .
  • Tracing Studies : Use LC-MS to track ¹⁸O incorporation in hydrolysis products during in vitro metabolism assays .

Tables for Key Data:

Q. Table 1: Synthetic Routes Comparison

MethodStepsYield (%)Purity (%)Reference
Alkaline substitution + Fe reduction37892
Carbodiimide coupling46595

Q. Table 2: Degradation Products Under Stress Conditions

ConditionMajor DegradantStructureMitigation Strategy
Acidic hydrolysisN-(2-aminoethyl)-...Cleaved amideLyophilization
OxidationSulfonic acid derivativeOxidized sulfonamideNitrogen atmosphere

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